molecular formula C21H22ClN5O2S B12447381 N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide

N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide

Cat. No.: B12447381
M. Wt: 444.0 g/mol
InChI Key: ZUZNICFZQDMNGZ-UHFFFAOYSA-N
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Description

N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is a complex organic compound with a unique structure that includes a triazole ring, a sulfanyl group, and a benzamide moiety

Properties

Molecular Formula

C21H22ClN5O2S

Molecular Weight

444.0 g/mol

IUPAC Name

N-[[5-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide

InChI

InChI=1S/C21H22ClN5O2S/c1-13-5-4-6-15(9-13)20(29)23-11-18-25-26-21(27(18)3)30-12-19(28)24-17-10-16(22)8-7-14(17)2/h4-10H,11-12H2,1-3H3,(H,23,29)(H,24,28)

InChI Key

ZUZNICFZQDMNGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 5-chloro-2-methylphenylamine, which is then reacted with other reagents to form the desired product. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, reduction, and coupling reactions, followed by purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

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